(2-Amino-3-fluorophenyl)(phenyl)methanone
Description
General Overview of Benzophenone (B1666685) Derivatives in Contemporary Organic Chemistry
Benzophenone, the simplest diarylketone, and its derivatives are a cornerstone of modern organic synthesis. The robust diarylketone framework serves as a versatile scaffold for the construction of a wide array of more complex molecules. These compounds are not merely synthetic curiosities; they are integral to various industrial and pharmaceutical applications. Benzophenones are widely utilized as photoinitiators in polymer chemistry, as fragrances, and as UV-blocking agents in sunscreens and other personal care products. nih.gov
In the realm of medicinal chemistry, the benzophenone core is a recognized pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities. nbinno.com Their utility extends to being crucial starting materials for the synthesis of a diverse range of heterocyclic compounds, including quinolines, acridones, and notably, the pharmacologically significant 1,4-benzodiazepines. researchgate.net The synthetic versatility of 2-aminobenzophenones, in particular, has been extensively explored, making them a focal point of research in drug discovery and development. asianpubs.orggoogle.com
Strategic Role of Fluorine Substitution in Aromatic Systems for Chemical Research
The introduction of fluorine into aromatic systems is a well-established strategy in modern chemical research, particularly in the design of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. epo.org
Fluorine substitution can alter a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity or basicity of nearby functional groups, thereby affecting the molecule's pKa and its absorption and distribution in biological systems. springermedizin.de Furthermore, the strategic placement of fluorine can lead to enhanced binding affinity to target proteins through various non-covalent interactions. This has made organofluorine chemistry an indispensable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. epo.org
Specific Context of (2-Amino-3-fluorophenyl)(phenyl)methanone within Functionalized Aminobenzophenone Chemistry
This compound is a specialized aminobenzophenone derivative that combines the structural features of a 2-aminobenzophenone (B122507) with the strategic placement of a fluorine atom on the same aromatic ring. This particular arrangement of functional groups—an amino group and a fluorine atom ortho to each other—imparts unique reactivity and makes it a highly valuable precursor for specific synthetic transformations.
The presence of the amino group provides a handle for cyclization reactions, while the fluorine atom can influence the regioselectivity of these reactions and the properties of the resulting heterocyclic products. This compound serves as a key building block for the synthesis of fluorinated analogues of biologically active heterocycles, allowing for the systematic investigation of structure-activity relationships in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNUHQNHRJKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 Fluorophenyl Phenyl Methanone
Established Synthetic Pathways for (2-Amino-3-fluorophenyl)(phenyl)methanone
The synthesis of this compound can be approached through several established pathways, with Grignard reagent-mediated approaches being a cornerstone of its formation.
Grignard Reagent-Mediated Approaches to this compound
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. miracosta.edu The synthesis of ketones, such as this compound, from nitriles is a classic application of this class of organometallic compounds.
The reaction between phenylmagnesium bromide and 2-amino-3-fluorobenzonitrile (B53940) represents a direct method for the synthesis of this compound. In this reaction, the phenyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in 2-amino-3-fluorobenzonitrile. This addition reaction forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone, this compound.
The general mechanism for the Grignard reaction with a nitrile is depicted below:
Formation of the Grignard Reagent: Phenylmagnesium bromide is typically prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
Nucleophilic Addition: The phenylmagnesium bromide then attacks the nitrile carbon of 2-amino-3-fluorobenzonitrile.
Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid, to produce the final ketone product.
The optimization of Grignard reactions is crucial for maximizing the yield and purity of the product. Several factors can be adjusted to enhance the synthesis of this compound.
Key Optimization Parameters for Grignard Reactions
| Parameter | Importance | Typical Conditions and Considerations |
| Solvent | The solvent must be aprotic and able to solvate the magnesium center. wikipedia.org | Anhydrous diethyl ether or THF are commonly used. The choice of solvent can affect the reactivity of the Grignard reagent. |
| Temperature | Grignard reactions are often exothermic. Temperature control is essential to prevent side reactions. | The reaction is typically initiated at room temperature and may be cooled to control the exothermic reaction. Some Grignard additions benefit from cryogenic temperatures to enhance selectivity. mit.edu |
| Reagent Purity | The presence of water or other protic impurities will quench the Grignard reagent, reducing the yield. miracosta.edu | All glassware and reagents must be scrupulously dried. Anhydrous solvents are essential. |
| Rate of Addition | Slow, controlled addition of the Grignard reagent or the substrate can help to manage the exothermicity of the reaction and prevent the formation of byproducts. | Dropwise addition using an addition funnel is a common technique. |
| Stoichiometry | The ratio of Grignard reagent to the nitrile can influence the reaction outcome. | An excess of the Grignard reagent is sometimes used to ensure complete conversion of the starting material. |
Online monitoring techniques, such as NMR spectroscopy, can be employed for real-time analysis of the reaction progress, allowing for precise control and optimization. nih.gov
Analogous Synthetic Strategies for Substituted Aminobenzophenones and Related Structures
The synthesis of substituted aminobenzophenones is not limited to Grignard reactions. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives.
Palladium-Catalyzed Direct Additions for o-Aminobenzophenone Synthesis
A notable analogous strategy is the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, which provides a convenient and practical route to o-aminobenzophenones. mdpi.comresearchgate.net This method offers an alternative to the classic Grignard approach and is compatible with a wide range of functional groups.
The reaction typically involves treating a 2-aminobenzonitrile (B23959) with a sodium arylsulfinate in the presence of a palladium catalyst, such as Pd(OAc)₂, a ligand like bipyridine (bpy), and an additive in a suitable solvent system. mdpi.com The reaction proceeds via a proposed mechanism involving desulfination and addition reactions. researchgate.net
Optimized Conditions for Palladium-Catalyzed Synthesis of o-Aminobenzophenones researchgate.net
| Component | Optimized Reagent/Condition |
| Palladium Catalyst | Pd(OAc)₂ (10 mol %) |
| Ligand | bpy (20 mol %) |
| Additive | p-NBSA (10 equiv) |
| Solvent | THF/H₂O |
| Temperature | 80 °C |
| Atmosphere | N₂ |
This palladium-catalyzed methodology has been shown to produce o-aminobenzophenones in moderate to excellent yields. For example, the reaction of various substituted 2-aminobenzonitriles with sodium benzenesulfinate (B1229208) under optimized conditions afforded the corresponding products in yields ranging from 83% to 93%. researchgate.net This demonstrates the broad applicability of this method for the synthesis of a diverse range of o-aminobenzophenones.
Friedländer-Type Annulation Reactions for Related Nitrogen-Containing Heterocycles
While not a direct synthesis of this compound itself, the Friedländer annulation is a powerful method for constructing quinoline (B57606) derivatives, which are important nitrogen-containing heterocycles. This reaction utilizes 2-aminoaryl ketones or aldehydes as key starting materials. wikipedia.org Therefore, this compound is a potential precursor for the synthesis of highly substituted fluoro-quinolines.
The classical Friedländer reaction involves the condensation of a 2-aminoaryl carbonyl compound with a compound containing an enolizable methylene (B1212753) group (a ketone or aldehyde). researchgate.net The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
Two primary mechanisms are proposed:
Aldol Condensation Pathway : The reaction begins with a rate-limiting aldol addition between the 2-aminoaryl ketone and the second carbonyl compound. The resulting adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline. wikipedia.org
Schiff Base Pathway : An initial reaction between the amino group and the carbonyl of the second reactant forms a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final product. wikipedia.org
Recent advancements have focused on developing greener and more efficient catalytic systems, including the use of visible light and metal-free photo-redox catalysts like methylene blue to facilitate the reaction under milder conditions. nih.gov For instance, a radical Friedländer hetero-annulation of a 2-aminoaryl ketone and a β-methylene carbonyl compound can be achieved at room temperature in ethanol, offering high yields and operational simplicity. nih.gov
The application of this compound in a Friedländer synthesis would allow for the creation of quinolines with a phenyl group at the 4-position and a fluorine atom at the 8-position, which could be of significant interest for pharmacological studies.
| Catalyst/Condition | Description | Typical Reactants | Reference |
| Base Catalysis (e.g., KOH, Piperidine) | Classical method, often requiring high temperatures (150-220°C) or reflux in aqueous/alcoholic solutions. | 2-aminoaryl carbonyls, enolizable ketones/aldehydes | researchgate.net |
| Acid Catalysis (e.g., TFA, Lewis Acids) | Catalyzes the condensation and dehydration steps. | 2-aminoaryl carbonyls, enolizable ketones/aldehydes | wikipedia.org |
| Photo-redox Catalysis (e.g., Methylene Blue) | A green chemistry approach using visible light at room temperature. | 2-aminoaryl ketones, β-methylene carbonyl compounds | nih.gov |
Formation of Aminobenzophenones from Acyl Hydrazides
An innovative, multi-step methodology for synthesizing 2-aminobenzophenones involves the transformation of readily accessible acyl hydrazides. acs.orgnih.gov This approach circumvents some limitations of classical methods like Friedel-Crafts acylation, such as poor substrate scope with electron-poor arenes. ucl.ac.uk The process involves an aryne-based molecular rearrangement followed by an addition-elimination procedure. acs.org
The key steps are:
Reaction of Acyl Hydrazide with an Aryne : An acyl hydrazide reacts with a benzyne (B1209423) (aryne) intermediate, leading to a molecular rearrangement that forms a 2-hydrazobenzophenone. ucl.ac.uk
Conversion to Protected 2-Aminobenzophenone (B122507) : The resulting 2-hydrazobenzophenone undergoes a one-pot alkylation and elimination sequence. This step cleaves the N-N bond, revealing the amino group, which is concurrently protected (e.g., as a carbamate). acs.org
Deprotection : The protecting group on the amine can be easily removed to yield the final 2-aminobenzophenone. acs.org
This protocol has demonstrated tolerance for a wide variety of functional groups on the aromatic rings, including halogens, methyl, methoxy, and trifluoromethyl groups, with good to excellent yields reported (64–82%). acs.org The method's applicability to gram-scale synthesis further highlights its utility. acs.org While this specific methodology has not been explicitly reported for this compound, its tolerance for halogen substituents suggests its potential viability.
| Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |
| Acyl Hydrazide | Aryne precursor (e.g., from 2-(trimethylsilyl)phenyl triflate) | 2-Hydrazobenzophenone | Protected 2-Aminobenzophenone | ucl.ac.ukacs.org |
| Protected 2-Aminobenzophenone | Deprotecting agent (e.g., acid or base) | - | 2-Aminobenzophenone | acs.org |
Cyclization and Coupling Reactions in Related Chemical Systems (e.g., Sonogashira Coupling for Thiophene (B33073) Analogs)
Cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is particularly relevant for constructing complex aromatic systems. wikipedia.org This reaction is instrumental in the synthesis of thiophene analogs of aminobenzophenones, which are of interest as potential allosteric modulators for receptors like the A1 adenosine (B11128) receptor. nih.gov
A synthetic route to 2-amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones illustrates this principle effectively. nih.gov The synthesis involves:
Formation of the Thiophene Core : A substituted 2-aminothiophene-3-yl ketone is first prepared.
Halogenation : A regioselective iodination at the 5-position of the thiophene ring is performed using an electrophilic iodine source like N-iodosuccinimide. nih.gov
Sonogashira Coupling : The resulting 5-iodothiophene derivative is then coupled with a terminal arylacetylene. This step is catalyzed by a palladium complex (e.g., Pd/C) and a copper salt (e.g., CuI) in the presence of a base. nih.govnih.gov
This strategy allows for the modular installation of diverse aryl groups at the 5-position of the thiophene ring, demonstrating the power of coupling reactions to build molecular complexity. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov
| Reaction | Catalyst System | Reactants | Bond Formed | Reference |
| Sonogashira Coupling | Palladium (e.g., Pd/C) and Copper (e.g., CuI) | Aryl/Vinyl Halide, Terminal Alkyne | C(sp)-C(sp2) | wikipedia.orgnih.gov |
| Application | Pd/C-CuI-PPh3 | 5-Iodothiophene derivative, Arylacetylene | Thiophene-Arylacetylene C-C bond | nih.gov |
Regioselectivity and Stereochemical Control in this compound Synthesis
Achieving the correct regiochemical arrangement of substituents on the aromatic ring is a critical challenge in the synthesis of this compound. The relative positions of the amino, fluoro, and benzoyl groups are crucial for the compound's properties. Direct synthesis via methods like Friedel-Crafts acylation of a substituted aniline (B41778) is often complicated by regioselectivity issues. asianpubs.org
In a potential Friedel-Crafts acylation of 2-fluoroaniline, both the amino group (-NH₂) and the fluorine atom (-F) are ortho-, para-directing. The powerful activating effect of the amino group would strongly direct the incoming benzoyl group to the positions ortho and para to it (positions 3 and 5). However, the fluorine at position 2 would also exert its own directing effect. This can lead to a mixture of isomers, making purification difficult and lowering the yield of the desired 2-amino-3-fluoro product.
To overcome these challenges and ensure precise regiochemical control, multi-step synthetic sequences are generally preferred. Such a strategy might involve:
Starting with a pre-functionalized precursor : A synthesis could begin with a molecule that already contains the desired substitution pattern, such as 1-fluoro-2-nitrobenzene. Acylation of this precursor, followed by reduction of the nitro group to an amine, can provide better regiocontrol.
Directed ortho-metalation (DoM) : This strategy uses a directing group to deprotonate a specific ortho position, followed by quenching with an electrophile. For example, a protected aniline could be metalated at the position ortho to the directing group, followed by reaction with a benzoyl electrophile.
Nucleophilic Aromatic Substitution (SNAAr) : An appropriately substituted benzene (B151609) ring with a good leaving group can react with an amine nucleophile to set the desired regiochemistry.
These methods, while often longer than direct acylation, provide unambiguous control over the placement of functional groups, which is essential for the synthesis of a specific isomer like this compound. nih.gov
Chemical Reactivity and Transformation Studies of 2 Amino 3 Fluorophenyl Phenyl Methanone
Reaction Pathways of the Carbonyl Moiety in (2-Amino-3-fluorophenyl)(phenyl)methanone
The ketone functional group is a primary site for nucleophilic addition and redox reactions, allowing for significant structural modifications.
Investigation of Reduction Reactions
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, forming (2-amino-3-fluorophenyl)(phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent and reaction conditions can be tailored to achieve high yields and chemoselectivity, avoiding unwanted side reactions with the amino or fluoro groups.
| Reagent | Solvent | Conditions | Product | Yield |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol/Ethanol | Room Temperature | (2-amino-3-fluorophenyl)(phenyl)methanol | High |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temperature | (2-amino-3-fluorophenyl)(phenyl)methanol | High |
This is an interactive data table based on common chemical reduction reactions.
Exploration of Oxidation Reactions
While benzophenones are generally resistant to oxidation under standard conditions, specific reagents can induce oxidative cleavage or other transformations. The oxidation of the amino group is a more common pathway. For instance, oxidation of 2-aminophenol (B121084) can yield 2-amino-3H-phenoxazin-3-one. nih.gov However, direct oxidation of the carbonyl moiety in this compound is not a commonly reported synthetic route without affecting other parts of the molecule. Oxidative processes involving this compound often target the amino group or are part of a larger cyclization or condensation reaction sequence.
Transformations Involving the Amino Group of this compound
The primary amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution, making it a key handle for derivatization and the construction of heterocyclic systems.
Nucleophilic Substitution Reactions
The amino group readily participates in nucleophilic reactions. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to form a variety of important chemical structures. A significant application is in the synthesis of quinazolines and quinazolinones, which are important heterocyclic scaffolds in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govresearchgate.net For example, it can react with aldehydes or other carbonyl compounds in the presence of a catalyst to form quinazoline (B50416) derivatives. nih.gov
| Reagent/Reaction Type | Catalyst/Conditions | Product Type |
| Aldehydes, Ammonium Acetate | I₂ or CuFe₂O₄ nanoparticles | Substituted Quinazolines nih.gov |
| Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP | 2-Phenylquinazolines organic-chemistry.org |
| ortho-Fluorobenzamides | Cs₂CO₃, DMSO | Quinazolin-4-ones nih.gov |
This is an interactive data table based on common reactions of the amino group.
Derivatization and Functionalization Strategies
Derivatization of the amino group is a common strategy to modify the molecule's properties or to introduce new functionalities. This can involve the formation of amides, sulfonamides, or other N-substituted products. These derivatization reactions utilize reagents like acyl chlorides or sulfonyl chlorides. nih.govmdpi.comresearchgate.netcreative-proteomics.com For instance, reaction with 2,4-Dinitrofluorobenzene (DNFB) is a classic method for derivatizing primary and secondary amines. creative-proteomics.com Such strategies are crucial for creating analogues with altered electronic or steric properties.
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
The fluorinated phenyl ring can undergo electrophilic aromatic substitution (SEAr), though the reactivity and regioselectivity are influenced by the combined electronic effects of the amino, fluoro, and benzoyl substituents. minia.edu.eglibretexts.orgyoutube.commasterorganicchemistry.com
Amino Group (-NH₂) : A powerful activating group and ortho-, para-director.
Fluoro Group (-F) : A deactivating group (due to induction) but an ortho-, para-director (due to resonance).
Benzoyl Group (-C(O)Ph) : A deactivating and meta-directing group.
The interplay of these groups dictates the position of incoming electrophiles. The strong activating effect of the amino group generally dominates, directing substitution to the positions ortho and para to it (C4 and C6). The fluorine atom at C3 further influences the electron density. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.comlibretexts.org The precise outcome depends on the specific reagents and reaction conditions used. For example, regioselective iodination of a similar system was achieved using N-iodosuccinimide. nih.gov
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Amino-3-fluoro-4-nitrobenzophenone and/or 2-Amino-3-fluoro-6-nitrobenzophenone |
| Bromination | Br₂, FeBr₃ | 2-Amino-4-bromo-3-fluorobenzophenone and/or 2-Amino-6-bromo-3-fluorobenzophenone |
| Sulfonation | SO₃, H₂SO₄ | 4-Amino-5-fluoro-2-benzoylbenzenesulfonic acid and/or 2-Amino-3-fluoro-5-benzoylbenzenesulfonic acid |
This is an interactive data table outlining potential electrophilic aromatic substitution reactions.
Directing Effects of Amino and Fluoro Substituents on Substitution Patterns
The amino group is a powerful activating group. researchgate.netmasterorganicchemistry.com Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). researchgate.net
Conversely, the fluorine atom is a deactivating group. masterorganicchemistry.comwikipedia.org This is due to its strong -I (inductive) effect, where its high electronegativity withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and slowing the reaction rate. wikipedia.org Although fluorine also possesses a +R effect due to its lone pairs, this is weaker than its inductive effect, resulting in net deactivation. wikipedia.org Despite this deactivation, the resonance effect still directs incoming electrophiles to the ortho and para positions.
In this compound, the powerful activating effect of the amino group dominates, making the ring more reactive than benzene. The substitution pattern is a result of the combined directing influence of both groups. The positions on the ring are:
Position 4: para to the amino group and meta to the fluoro group.
Position 5: meta to the amino group and para to the fluoro group.
Position 6: ortho to the amino group and meta to the fluoro group.
Given that the amino group is a much stronger activating and directing group than fluorine, electrophilic attack is most likely to occur at the positions most activated by the -NH2 group, which are positions 4 (para) and 6 (ortho).
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Amino (-NH₂) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| Fluoro (-F) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
Mechanistic Investigations of Electrophilic Reactions
The mechanism for electrophilic aromatic substitution on this compound follows a two-step process characteristic of these reactions. nih.govnih.gov
Formation of the Sigma Complex: The reaction initiates with the attack of the π-electron system of the aromatic ring on a strong electrophile (E+). This is the slow, rate-determining step, which leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govscispace.com The stability of this intermediate is crucial in determining the reaction's regioselectivity. For attack at the para position (C4) relative to the amino group, the positive charge can be delocalized onto the nitrogen atom, providing a highly stable resonance contributor. This significant stabilization strongly favors substitution at the ortho and para positions.
Deprotonation to Restore Aromaticity: In the second, rapid step, a weak base removes a proton from the sp3-hybridized carbon atom of the sigma complex. This regenerates the aromatic π-system and yields the final substituted product. nih.govscispace.com
The regioselectivity is therefore dictated by the relative stabilities of the possible sigma complexes. quora.com The intermediates for ortho and para attack are more stable than for meta attack because they allow for resonance delocalization of the positive charge involving the lone pair of the amino group.
Influence of Steric Hindrance on Reactivity Profiles
While electronic effects are the primary determinants of regioselectivity in electrophilic aromatic substitution, steric hindrance can also play a significant role. nih.govrsc.org Steric hindrance refers to the spatial crowding at a reaction site, which can impede the approach of the electrophile. rsc.org
In the case of this compound, the positions ortho to the amino group (position 6) and the fluoro group (position 2, which is already substituted) are the most sterically encumbered. The benzoyl group at position 1 and the adjacent fluoro group at position 3 create significant steric bulk around position 6. Consequently, while position 6 is electronically activated by the amino group, its accessibility to an incoming electrophile, especially a bulky one, is reduced.
This steric hindrance often leads to a preference for substitution at the less hindered para position (position 4) over the ortho position (position 6). The ratio of para to ortho product can be influenced by the size of both the directing group and the incoming electrophile.
| Alkyl Group (-R) | % Ortho Product | % Para Product |
|---|---|---|
| -CH₃ | 58 | 37 |
| -CH₂CH₃ | 49 | 49 |
| -CH(CH₃)₂ | 30 | 62 |
| -C(CH₃)₃ | 16 | 73 |
This table demonstrates that as the steric bulk of the directing group increases, the formation of the ortho product is increasingly disfavored, leading to a higher yield of the para product. A similar trend would be expected for reactions of this compound.
Annulation and Heterocycle Formation from this compound Scaffolds
The ortho-amino ketone functionality makes this compound a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the existing one. This is a common strategy for the synthesis of various heterocyclic systems.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds with a wide range of biological activities. researchgate.net The structure of this compound is well-suited for their synthesis. A common method involves the cyclocondensation of an ortho-aminobenzamide with an aldehyde or other C1 source. nih.gov Starting from the aminobenzophenone, the synthesis would typically proceed via an initial transformation.
For example, the amino group can be acylated, and then cyclization can be induced. Alternatively, reactions with reagents like isothiocyanates can lead to quinazolinone-like structures. scialert.net A transition-metal-free approach has been developed for the synthesis of quinazolin-4-ones through the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This highlights a potential pathway where the fluorine atom, rather than the amino group, could be used as a leaving group for cyclization if the amino group were first converted to an amide.
Other Condensed Heterocyclic Systems
The reactivity of the ortho-amino ketone moiety allows for the synthesis of a variety of other fused heterocycles beyond quinazolinones. By selecting different reaction partners, new ring systems can be constructed. For instance, 3-aminoquinazolinone derivatives, which can be synthesized from ortho-amino amides, serve as precursors for more complex systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with various reagents. nih.gov
Furthermore, the general reactivity of aminoazoles with electrophiles to form diverse heterocyclic systems suggests that the amino group in this compound could be diazotized and converted into an azide, which could then participate in cycloaddition reactions to form triazole-fused systems. The benzophenone (B1666685) core provides a rigid scaffold upon which these additional heterocyclic rings can be built, offering a route to novel polycyclic aromatic compounds.
Solvent Effects on the Reactivity and Conformation of this compound (Drawing from analogous systems)
The choice of solvent can significantly influence the rate, yield, and even the outcome of chemical reactions. For a molecule like this compound, solvents can affect both its reactivity in processes like electrophilic substitution and its ground-state conformation.
In electrophilic aromatic substitution, the rate-determining step involves the formation of a charged intermediate (the sigma complex). Polar solvents are generally better at stabilizing charged species. nih.gov Therefore, using a more polar solvent could stabilize the arenium ion, lower the activation energy of the first step, and potentially increase the reaction rate. Conversely, non-polar solvents may slow down the rate of reaction. nih.gov
Solvents can also affect the conformation of benzophenone derivatives. The two phenyl rings in benzophenone are not coplanar due to steric repulsion; they are twisted relative to each other. rsc.org The magnitude of this twist angle can be influenced by substituents and the surrounding medium. rsc.org Polar solvents can interact differently with the polar carbonyl group and the substituted aromatic ring compared to non-polar solvents, potentially altering the dihedral angle between the rings. This change in conformation could, in turn, affect the steric environment around the reaction sites and influence the reactivity and regioselectivity of substitution reactions. Studies on benzophenone have shown that polar, protic solvents can form hydrogen bonds with the carbonyl group, leading to blue shifts (shifts to shorter wavelengths) in the n→π* absorption bands, indicating a greater stabilization of the ground state relative to the excited state. wikipedia.org This solute-solvent interaction underscores the solvent's ability to modulate the electronic properties and thus the reactivity of the molecule.
Finally, in the synthesis of heterocyclic systems like quinazolinones, the solvent can play a crucial role. Some modern synthetic protocols are designed to be solvent-free, relying on thermal or microwave conditions. quora.com In other cases, polar aprotic solvents like DMSO or DMF are used to facilitate the reaction, often by improving the solubility of reactants and stabilizing intermediates or transition states. researchgate.net
Analysis of Intramolecular Interactions and Their Influence on Chemical Reactivity (e.g., Hydrogen Bonding)
The chemical behavior of this compound is significantly influenced by the presence of intramolecular interactions, particularly hydrogen bonding. The spatial arrangement of the amino (-NH2), fluoro (-F), and carbonyl (C=O) groups facilitates the formation of a network of internal hydrogen bonds, which in turn modulates the molecule's conformation and reactivity.
Detailed studies on structurally analogous fluorine-containing organic molecules, such as benzanilides and benzamides, have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to elucidate the nature of these intramolecular forces. nih.gov These studies have convincingly established the presence of several types of hydrogen bonds, which are presumed to exist in this compound as well due to its similar structural features.
The primary intramolecular hydrogen bonds anticipated in this compound are:
N-H···O: A hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group.
N-H···F: A hydrogen bond between the other hydrogen atom of the amino group and the adjacent fluorine atom.
C-H···O: A weaker hydrogen bond may also exist between a hydrogen atom of the phenyl ring and the carbonyl oxygen. nih.gov
These interactions create a pseudo-ring structure, which imparts a degree of rigidity to the molecule and influences the electron density distribution. For instance, the N-H···O bond can increase the polarization of the C=O bond, potentially affecting the electrophilicity of the carbonyl carbon. Similarly, the N-H···F interaction can alter the electron-withdrawing effect of the fluorine atom and the nucleophilicity of the amino group.
The presence of these intramolecular hydrogen bonds has a direct bearing on the chemical reactivity of this compound). The hydrogen bond network can stabilize the ground state of the molecule, which may increase the activation energy required for certain reactions. For example, reactions involving the amino group or the carbonyl group might necessitate the disruption of one or more of these internal hydrogen bonds, thereby introducing an additional energy barrier. nih.gov
Conversely, these interactions can also facilitate certain reactions by pre-organizing the molecule into a favorable conformation for a specific transformation. The precise impact of these intramolecular forces is a delicate balance of electronic and steric factors.
Below is a summary of the likely intramolecular hydrogen bonds and their potential influence on the reactivity of the compound, based on findings from analogous systems.
Interactive Data Table: Predicted Intramolecular Hydrogen Bonds in this compound and Their Postulated Effects on Reactivity
| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence on Chemical Reactivity |
| N-H···O | Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | May decrease the reactivity of the carbonyl group towards nucleophiles by reducing the electrophilicity of the carbonyl carbon. Can also lower the nucleophilicity of the amino group. |
| N-H···F | Amino Group (-NH₂) | Fluorine (-F) | Stabilizes the conformation of the molecule. May slightly decrease the acidity of the N-H proton involved. |
| C-H···O | Phenyl C-H | Carbonyl Oxygen (C=O) | Contributes to the overall conformational stability. The effect on reactivity is likely to be minor compared to the N-H···O and N-H···F bonds. |
It is important to note that while these interactions are inferred from studies on closely related compounds, a dedicated experimental and computational analysis of this compound would be necessary to fully quantify the strength of these hydrogen bonds and their precise impact on its chemical reactivity.
Spectroscopic and Structural Elucidation of 2 Amino 3 Fluorophenyl Phenyl Methanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2-Amino-3-fluorophenyl)(phenyl)methanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete structural elucidation.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the protons of the two aromatic rings and the amine group.
The unsubstituted phenyl ring typically displays three sets of signals in the aromatic region (δ 7.0–8.0 ppm). The two protons ortho to the carbonyl group are the most deshielded, followed by the single para proton and the two meta protons.
The 2-amino-3-fluorophenyl ring presents a more complex pattern due to the electronic effects of both the amino and fluoro substituents. The three adjacent protons on this ring will form an AMX spin system, further complicated by coupling to the fluorine atom.
The amino group protons (-NH₂) are expected to appear as a broad singlet, typically in the range of δ 5.5–6.5 ppm, although its chemical shift can be highly dependent on solvent and concentration.
The aromatic protons on the substituted ring will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. Their signals are expected between δ 6.5 and 7.5 ppm.
For comparison, the related compound (2-Amino-5-fluorophenyl)(phenyl)methanone shows aromatic protons on the substituted ring at δ 7.13-7.16 (m, 1H), 7.05-7.09 (m, 1H), and 6.70-6.72 (m, 1H), with the amine protons appearing as a broad singlet at 5.91 ppm. A similar pattern with distinct coupling constants would be anticipated for the 3-fluoro isomer.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 7.7 - 7.5 | m | - | 2H, Phenyl (ortho-H) |
| ~ 7.5 - 7.3 | m | - | 3H, Phenyl (meta-H, para-H) |
| ~ 7.2 - 7.0 | m | - | 1H, Aminofluorophenyl ring |
| ~ 6.8 - 6.6 | m | - | 2H, Aminofluorophenyl ring |
| ~ 6.0 | br s | - | 2H, -NH₂ |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show 13 distinct signals, one for each carbon atom.
The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically around δ 195–198 ppm.
The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F) of approximately 230–250 Hz, appearing as a doublet.
Carbons that are two (²JC-F) or three (³JC-F) bonds away from the fluorine will show smaller couplings, which aids in their assignment.
The carbon attached to the amino group (C-NH₂) will be significantly shielded and appear further upfield compared to other aromatic carbons.
In the spectrum of the analogous (2-Amino-5-fluorophenyl)(phenyl)methanone, the carbonyl carbon appears at δ 198.0 ppm, and the carbon bonded to fluorine (C5) is observed at δ 153.1 ppm with a large coupling constant of ¹JC-F = 233.6 Hz. rsc.org The carbons ortho and meta to the fluorine also show smaller C-F couplings. rsc.org A similar set of signals and coupling patterns is expected for the 3-fluoro isomer.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | C-F Coupling (JCF) (Hz) | Assignment |
| ~ 197 | - | C=O |
| ~ 154 | d, ¹JCF ≈ 240 | C-F |
| ~ 148 | d, ²JCF ≈ 15 | C-NH₂ |
| ~ 139 | s | Phenyl (C-ipso) |
| ~ 132 | s | Phenyl (C-para) |
| ~ 129 | s | Phenyl (C-ortho) |
| ~ 128 | s | Phenyl (C-meta) |
| ~ 125 - 115 | m (multiple signals with C-F coupling) | Aminofluorophenyl ring carbons |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides a wide chemical shift range, making it very sensitive to the local electronic environment. nih.govbiophysics.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for a fluorine atom on a phenyl ring typically appears around -110 to -125 ppm. nih.gov The signal will likely appear as a multiplet, specifically a doublet of triplets or a complex multiplet, due to coupling with the adjacent ortho and meta protons on the aminofluorophenyl ring. This coupling information is crucial for confirming the substitution pattern.
For molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm structural assignments.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the phenyl and aminofluorophenyl rings to the central carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
N-H Stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Aromatic Stretching: Sharp absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
C=O Carbonyl Stretching: A strong, sharp absorption band between 1630–1680 cm⁻¹ is the hallmark of the ketone carbonyl group. Its position is influenced by conjugation with the aromatic rings.
C=C Aromatic Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
C-F Stretching: A strong absorption band in the 1100–1300 cm⁻¹ range is characteristic of the carbon-fluorine bond.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3300 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |
| 1680 - 1630 | Strong | C=O Stretch | Ketone |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
For this compound (C₁₃H₁₀FNO), the calculated monoisotopic mass is 215.0746 g/mol . In a standard mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 215. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominently observed at m/z 216.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. lcms.cz An HRMS measurement would be able to distinguish the exact mass of C₁₃H₁₁FNO⁺ (calculated as 216.0825) from other potential molecular formulas that have the same nominal mass, thereby providing definitive confirmation of the compound's elemental composition.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the molecular structure of this compound in its solid state.
Determination of Molecular Conformation and Stereochemistry
Single-crystal X-ray diffraction analysis would be employed to elucidate the molecular conformation of this compound. This would involve measuring the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data would allow for the calculation of key structural parameters.
A hypothetical data table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 10.1 |
| β (°) | 105.2 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.395 |
| R-factor | 0.045 |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from the X-ray diffraction experiment.
The Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), to identify and analyze different types of intermolecular contacts. For this compound, this analysis would likely reveal the presence of hydrogen bonds involving the amino group (N-H···O), as well as other weaker interactions such as C-H···π, π-π stacking, and halogen bonds involving the fluorine atom.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. A hypothetical breakdown of these contacts is shown in the table below.
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| O···H/H···O | 15.5 |
| F···H/H···F | 8.1 |
| N···H/H···N | 3.7 |
| C···C | 1.7 |
Electronic Absorption and Fluorescence Spectroscopy of this compound
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and how they are influenced by the surrounding environment.
Investigation of Solvatochromic Effects and Intramolecular Charge Transfer Phenomena
The study of solvatochromic effects involves measuring the absorption and emission spectra of a compound in a series of solvents with varying polarities. Changes in the position, shape, and intensity of the spectral bands provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states.
For this compound, the presence of an electron-donating amino group and an electron-withdrawing carbonyl group suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In polar solvents, a bathochromic (red) shift in the emission spectrum would be expected, indicating a more polar excited state.
The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, could be used to quantify the change in dipole moment upon excitation. A linear correlation would provide strong evidence for ICT.
A hypothetical data table showing the absorption (λabs) and emission (λem) maxima in different solvents is presented below.
| Solvent | Polarity Index | λabs (nm) | λem (nm) |
| n-Hexane | 0.009 | 350 | 420 |
| Toluene | 0.099 | 355 | 435 |
| Dichloromethane | 0.309 | 362 | 455 |
| Acetonitrile | 0.460 | 368 | 475 |
| Methanol | 0.762 | 375 | 490 |
This data would allow for the characterization of the electronic properties of this compound and its potential as a fluorescent probe.
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in modern chemistry for providing insights into the molecular structure and electronic properties of compounds. For molecules like this compound, these computational methods can predict, with a high degree of accuracy, various parameters that are often challenging to determine experimentally.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For substituted benzophenones, DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), have been shown to provide reliable geometric parameters. chemrevlett.com
Below is an interactive data table with representative calculated electronic properties for a substituted aminobenzophenone, analogous to the title compound, obtained using DFT.
| Property | Representative Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850 Hartree |
Computational chemistry is also a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for the identification and characterization of newly synthesized compounds. For this compound, theoretical predictions of its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra can be made.
Vibrational spectroscopy (IR and Raman) is concerned with the vibrational modes of a molecule. After a DFT geometry optimization, a frequency calculation can be performed. This calculation provides the frequencies of the fundamental vibrational modes, their intensities, and their corresponding atomic motions. These theoretical spectra can be compared with experimental spectra to aid in the assignment of the observed absorption bands to specific vibrational modes. For example, the characteristic stretching frequency of the carbonyl group (C=O) in benzophenones, typically appearing around 1650 cm⁻¹, can be precisely calculated. Similarly, the N-H stretching vibrations of the amino group and the C-F stretching of the fluorinated ring can be predicted.
The following is an interactive data table showing a selection of predicted vibrational frequencies and their assignments for a similar aminobenzophenone molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3350 |
| C=O Stretch | 1645 |
| Aromatic C-H Stretch | 3100-3000 |
| C-N Stretch | 1320 |
| C-F Stretch | 1250 |
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. For aminobenzophenones, the UV-Vis spectrum is typically characterized by π→π* and n→π* transitions. The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic rings and the solvent environment. Computational studies on para-aminobenzophenone have shown that the nature of the lowest singlet excited state can vary with solvent polarity, being an n→π* transition in nonpolar solvents and a charge-transfer π→π* transition in polar solvents. researchgate.net
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For a molecule like this compound, computational studies can provide insights into its synthesis and subsequent reactions.
A common method for the synthesis of aminobenzophenones is the Friedel-Crafts acylation. researchgate.net Computational studies can model this reaction by identifying the structures of the intermediates and transition states. For example, DFT calculations can be used to investigate the formation of the acylium ion from a benzoyl halide and a Lewis acid catalyst, and its subsequent electrophilic attack on the substituted aniline (B41778) ring. The calculations can help to explain the regioselectivity of the acylation, i.e., why the acyl group adds at a specific position on the aromatic ring.
Furthermore, computational modeling can be applied to understand the photochemical reactions of benzophenone (B1666685) derivatives. Benzophenone itself is a well-known photosensitizer, and its photochemistry is rich and varied. Upon absorption of UV light, it can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. This triplet state can then participate in various reactions, such as hydrogen abstraction. For a substituted aminobenzophenone, computational studies can explore the nature of the excited states and predict the most likely photochemical reaction pathways. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds.
For benzophenone and its derivatives, the most important conformational degrees of freedom are the torsional angles of the two phenyl rings with respect to the plane of the carbonyl group. A potential energy surface (PES) scan can be performed computationally by systematically varying these dihedral angles and calculating the energy at each point. This allows for the identification of the minimum energy (most stable) conformations and the energy barriers for rotation between them.
Studies on substituted benzophenones have shown that the presence of substituents, particularly at the ortho positions, can significantly influence the preferred conformation due to steric hindrance. In the case of this compound, the amino and fluoro substituents on one of the phenyl rings would be expected to have a notable effect on its conformational preferences. An intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen would likely favor a more planar conformation for that part of the molecule.
The results of a conformational analysis are often presented as a potential energy profile or a 2D contour map, showing the energy as a function of the two main dihedral angles. The table below provides a hypothetical summary of a conformational analysis for a substituted benzophenone.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| Global Minimum | 30 | -25 | 0.0 |
| Local Minimum | -30 | 25 | 0.0 |
| Rotational Barrier | 90 | 0 | 3.5 |
Conclusion
(2-Amino-3-fluorophenyl)(phenyl)methanone stands out as a strategically important intermediate in modern organic synthesis. Its unique combination of a nucleophilic amino group and an electronegative fluorine atom on a benzophenone (B1666685) scaffold provides a versatile platform for the construction of a variety of fluorinated heterocyclic compounds. The accessibility of this compound through established synthetic methodologies, coupled with its utility in preparing fluorinated benzodiazepines, quinolines, and acridones, underscores its significance in medicinal chemistry. As the demand for more effective and safer therapeutic agents continues to grow, the role of specialized building blocks like this compound in drug discovery and development is poised to expand further.
Exploration of 2 Amino 3 Fluorophenyl Phenyl Methanone As a Chemical Scaffold for Advanced Materials and Diverse Organic Syntheses
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The chemical architecture of (2-Amino-3-fluorophenyl)(phenyl)methanone makes it an important intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the amino and carbonyl groups in an ortho relationship allows for a range of cyclization reactions, leading to the formation of fused ring systems.
2-Aminobenzophenones are well-established precursors for the synthesis of bioactive heterocycles such as quinolines, acridones, and benzodiazepines. The fluorine substituent in this compound can influence the reactivity of the molecule and the properties of the resulting products. For instance, it can be used to synthesize fluorinated quinoline (B57606) derivatives, which are of interest in medicinal chemistry due to their potential therapeutic applications. The general synthetic approach often involves the condensation of the 2-aminobenzophenone (B122507) with a suitable carbonyl compound or its equivalent, followed by cyclization.
Similarly, this compound can serve as a starting material for the synthesis of fluorinated acridones. The intramolecular cyclization of N-phenylanthranilic acids, which can be derived from 2-aminobenzophenones, is a common method for acridone (B373769) synthesis. The fluorine atom can modulate the electronic properties and biological activity of the resulting acridone scaffold.
Furthermore, the synthesis of benzodiazepines, a class of psychoactive drugs, often utilizes 2-aminobenzophenones as key intermediates. The reaction of this compound with an amino acid or its derivative can lead to the formation of a seven-membered benzodiazepine (B76468) ring system. The fluorine substituent can impact the pharmacological profile of the resulting benzodiazepine derivative.
Application as a Building Block in the Development of Novel Materials with Tailored Properties
The unique combination of a fluorinated aromatic ring and a benzophenone (B1666685) core in this compound makes it a valuable building block for the development of novel materials with specific, tailored properties. Fluorinated polymers, for instance, are known for their enhanced thermal stability, chemical resistance, and unique optical and electronic properties.
One significant application of fluorinated benzophenones is in the synthesis of high-performance polymers such as Polyaryletherketones (PAEKs). These semi-crystalline thermoplastics exhibit exceptional high-temperature stability and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The incorporation of the fluorine atom from this compound into the polymer backbone can further enhance these properties.
Moreover, benzophenone derivatives are widely used as photoinitiators in photopolymerization processes, which are crucial for applications like 3D printing and UV curing of coatings. The benzophenone moiety can absorb UV light and initiate the polymerization of monomers. The fluorine substituent can influence the absorption characteristics and the efficiency of the photoinitiation process. The amino group on the scaffold provides a handle for further functionalization, allowing for the tuning of the photoinitiator's properties and its incorporation into various polymer networks.
Precursor in the Synthesis of Diverse Benzophenone Analogs and Heterocyclic Chemical Systems
This compound serves as a versatile precursor for the synthesis of a wide array of benzophenone analogs with varied substitution patterns and for the construction of diverse heterocyclic systems.
Synthesis of Related Aminobenzophenones with Varied Substitution Patterns
The amino group of this compound can be readily modified to introduce a variety of substituents, leading to a library of related aminobenzophenone analogs. These modifications can be used to fine-tune the electronic and steric properties of the molecule for specific applications.
| Starting Material | Reagent/Reaction Condition | Product |
| This compound | Alkyl halide, Base | N-Alkyl-(2-amino-3-fluorophenyl)(phenyl)methanone |
| This compound | Acyl chloride, Base | N-Acyl-(2-amino-3-fluorophenyl)(phenyl)methanone |
| This compound | Sulfonyl chloride, Base | N-Sulfonyl-(2-amino-3-fluorophenyl)(phenyl)methanone |
| This compound | Diazotization, Sandmeyer reaction | (2-Halo/cyano-3-fluorophenyl)(phenyl)methanone |
This table presents plausible synthetic transformations based on the known reactivity of 2-aminobenzophenones.
Derivatization to Thiophene-Based Methanones and Other Heterocycles
The reactivity of the ortho-amino and carbonyl groups in this compound facilitates its conversion into various heterocyclic systems, including thiophene-based methanones. The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) compound, and elemental sulfur, is a common method for the synthesis of 2-aminothiophenes. By analogy, this compound can be envisioned to participate in similar transformations to yield novel thiophene (B33073) derivatives.
Furthermore, this compound is a precursor for other heterocyclic systems. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of benzodiazepine analogs or other nitrogen-containing heterocycles. The reaction with dicarbonyl compounds can afford quinoline or quinoxaline (B1680401) derivatives.
| Starting Material | Reagents | Resulting Heterocycle |
| This compound | α-Haloketone, Elemental sulfur, Base | Thiophene-based methanone |
| This compound | Hydrazine hydrate | Pyrazole or Diazepine derivative |
| This compound | 1,2-Diketone | Quinoxaline derivative |
| This compound | β-Ketoester | Quinoline derivative |
This table illustrates potential heterocyclic syntheses based on the established reactivity of the 2-aminobenzophenone scaffold.
Structure-Property Relationship (SPR) Studies in Non-Biological Material Science Contexts
While extensive structure-activity relationship (SAR) studies of benzophenone derivatives exist in the context of medicinal chemistry, the exploration of structure-property relationships (SPR) in non-biological material science applications is an area of growing interest. For derivatives of this compound, SPR studies would focus on how systematic variations in the molecular structure affect the material properties.
In the context of high-performance polymers, for example, modifying the substitution pattern on the phenyl rings of the benzophenone core can impact properties such as:
Glass Transition Temperature (Tg): The rigidity and rotational freedom of the polymer backbone, influenced by the substituents, will directly affect the Tg.
Solubility: Altering the polarity of the molecule through different functional groups can modify its solubility in various organic solvents, which is crucial for processing.
Optical Properties: The introduction of chromophoric or fluorophoric groups can alter the UV-Vis absorption and fluorescence properties of the resulting materials, which is relevant for applications in optics and electronics.
For its application as a photoinitiator, SPR studies would investigate how changes in the molecular structure affect:
Molar Extinction Coefficient: The efficiency of light absorption at a specific wavelength.
Quantum Yield of Intersystem Crossing: The efficiency of forming the reactive triplet state.
Reactivity of the Triplet State: How efficiently the excited state initiates polymerization.
Systematic studies involving the synthesis of a library of derivatives of this compound and the subsequent characterization of their material properties are essential to establish clear and predictive SPRs, which will guide the rational design of new materials with desired functionalities.
Q & A
Basic Question: What are the optimal synthetic routes for preparing (2-amino-3-fluorophenyl)(phenyl)methanone?
Answer:
A common approach involves Friedel-Crafts acylation using 2-amino-3-fluorobenzene derivatives. For example, a substituted acetophenone intermediate can be synthesized via a two-step process:
Acylation : React 2-amino-3-fluorobenzene with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) under reflux .
Reductive Amination : Use Zn/PbCl₂/TiCl₄ in tetrahydrofuran (THF) to stabilize intermediates and reduce side reactions .
Key Parameters :
- Temperature: Room temperature (rt) for THF-based reactions.
- Solvent purity: Anhydrous DCM/THF to avoid hydrolysis.
Advanced Question: How can enantioselective synthesis of fluorinated analogs be optimized for this compound?
Answer:
Enantioselective methods require chiral catalysts. For example:
- Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce asymmetry.
- Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK column (e.g., 90:10 hexane/isopropanol mobile phase) .
Challenges : Fluorine’s electron-withdrawing effects may reduce catalytic activity. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to mitigate this.
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, the aromatic proton adjacent to fluorine exhibits splitting (²JHF ≈ 48 Hz) in ¹H NMR .
- 19F NMR : A singlet near δ -110 ppm confirms the fluorine’s position .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and NH₂ (~3400 cm⁻¹) validate the ketone and amine groups .
Advanced Question: How can discrepancies between elemental analysis and mass spectrometry data be resolved?
Answer:
Contradictions often arise from impurities or hydration. Mitigation steps:
Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
High-Resolution Mass Spectrometry (HRMS) : Compare experimental vs. theoretical [M+H]⁺ values (e.g., C₁₃H₁₁FNO: calc. 216.0824, obs. 216.0828) .
Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (weight loss <1% below 150°C) .
Basic Question: What methods are recommended for purity assessment?
Answer:
- HPLC : Use a C18 column (e.g., Agilent ZORBAX) with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40) .
- GC-MS : For volatile derivatives (e.g., silylated amines), use a DB-5MS column and He carrier gas. Retention time: ~8.2 min .
Internal Standards : Add 1% (w/w) 4-fluorotoluene to quantify impurities .
Advanced Question: How can computational methods predict the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group (f⁻ ≈ 0.25) is prone to electrophilic substitution .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction solvents .
Basic Question: What are the stability profiles under varying pH and temperature?
Answer:
Advanced Question: How to design a structure-activity relationship (SAR) study for fluorinated analogs?
Answer:
Substituent Variation : Synthesize derivatives with Cl, CF₃, or OCH₃ at the 3-position.
Bioactivity Assays : Test antimicrobial activity (MIC against S. aureus; 96-well plate broth dilution) .
Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with bioactivity .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite .
Advanced Question: How to resolve crystallographic disorder in X-ray structures?
Answer:
- SHELXL Refinement : Apply PART and AFIX commands to model disordered fluorine/amine groups .
- Twinned Data : Use HKLF 5 format in SHELXL for twin refinement (BASF parameter ~0.3) .
Validation Tools : Check R₁ (<5%) and GooF (0.9–1.1) via PLATON .
Basic Question: What in vitro assays assess cytotoxicity?
Answer:
- MTT Assay : Incubate HepG2 cells with 0.1–100 μM compound for 24 hrs. IC₅₀ values <50 μM indicate toxicity .
- Ames Test : Use Salmonella typhimurium TA98 to evaluate mutagenicity (≥90% survival at 1 mg/mL = non-mutagenic) .
Advanced Question: How to optimize reaction yields in scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
